3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a fused heterocyclic compound combining a triazole ring with a pyridine scaffold, substituted at position 3 with a piperazinyl group and at position 6 with a carboxylic acid moiety.
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-piperazin-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18) |
InChI Key |
YYWNZRLTZFCDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with piperazine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound undergoes diverse reactions due to its structural features:
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Nucleophilic Substitution :
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Hydrolysis :
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The carboxylic acid group undergoes hydrolysis under acidic/basic conditions to form salts or esters.
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Example: Reaction with alcohols (e.g., methanol) in the presence of acid catalysts yields esters.
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-
Cycloaddition :
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The triazole ring may participate in [4+2] cycloaddition reactions (e.g., with alkenes or alkynes), though specific examples are not detailed in the literature.
-
-
Coupling Reactions :
Derivatives and Functional Group Transformations
The compound’s functional groups enable diverse derivatization:
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Carboxylic acid | Esterification | Alcohols (e.g., MeOH), H₂SO₄ | Methyl ester |
| Amidation | Amines (e.g., NH₂NH₂), HATU | Amides | |
| Piperazine ring | Alkylation | Chloroacetonitrile, K₂CO₃ | Piperazine derivatives |
| Triazole ring | Hydrolysis | HCl or NaOH, heat | Opened-ring derivatives |
Reaction Conditions and Optimization
Key factors influencing reaction outcomes include:
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Temperature : Reflux conditions (e.g., 80–120°C) are common for cyclization .
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Solvents : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions .
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Catalysts : Bases (e.g., K₂CO₃) or acids (e.g., H₂SO₄) are used to drive specific transformations .
Chemical Stability and Solubility
The compound is stable at room temperature and soluble in polar solvents (e.g., water, methanol) due to its carboxylic acid group.
Scientific Research Applications
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Molecular Properties and Structural Variations
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs and substitution patterns.
Key Research Findings
Piperazine vs. Aromatic Substituents: Piperazinyl substitution introduces basicity (pKa ~8.5–9.5), improving water solubility compared to neutral aromatic substituents like phenyl or methoxyphenyl .
Carboxylic Acid Role: The carboxylic acid at position 6 is critical for hydrogen bonding with biological targets, such as enzymes or receptors, as demonstrated in docking studies of related triazolo-pyridines .
Synthetic Accessibility: Piperazinyl derivatives require multi-step synthesis involving hydrazine intermediates and cyclization, whereas aryl-substituted analogs are often synthesized via Suzuki-Miyaura coupling or condensation reactions .
Biological Activity
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1422140-00-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of 339.35 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridine have shown effectiveness against various bacterial strains including Chlamydia and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 µg/mL |
| ACP1b | H. influenzae | 16 µg/mL |
Anticancer Activity
Compounds containing the triazolo-pyridine scaffold have been evaluated for their anticancer properties. Research has demonstrated that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity . This suggests potential applications in cancer therapeutics.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its psychoactive properties. Studies have highlighted its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This could lead to applications in treating mood disorders and anxiety .
Study on Antimicrobial Efficacy
A study conducted by Leung et al. synthesized various triazolo-pyridine derivatives and assessed their antimicrobial activity against Chlamydia. The results indicated that specific structural modifications significantly enhanced their efficacy compared to existing treatments .
Research on Anticancer Properties
In another study focused on anticancer agents, researchers synthesized derivatives based on the triazolo-pyridine framework and tested them against several human tumor cell lines such as HeLa and HCT116. The findings revealed that these compounds exhibited substantial antiproliferative effects, suggesting their potential as chemotherapeutic agents .
Q & A
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. MS) during characterization?
- Methodological Answer : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., deuterated solvents for NMR). Cross-validate with alternative techniques (e.g., 2D NMR for proton assignments or HR-MS for exact mass). For instance, unexpected MS adducts (e.g., sodium or potassium ions) can be ruled out using ion-suppression LC-MS methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
